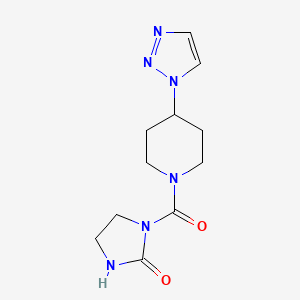

1-(4-(1H-1,2,3-三唑-1-基)哌啶-1-羰基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, also known as a click reaction. The piperidine ring could be formed via a cyclization reaction, and the imidazolidin-2-one group could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the imidazolidin-2-one group is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The triazole ring could potentially undergo substitution reactions at the nitrogen atoms, the piperidine ring could undergo substitution reactions at the carbon atoms, and the imidazolidin-2-one group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make this compound a potential hydrogen bond donor and acceptor. The presence of the carbonyl group in the imidazolidin-2-one group could also make this compound a potential hydrogen bond acceptor .科学研究应用

Antimicrobial Activities

1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities . The compounds were tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . Notably, compound 7o exhibited substantial potency against most of the tested microbes .

Antiviral Applications

1,2,3-triazole derivatives have been studied for their potential as antiviral agents . One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability make them useful in a variety of synthetic applications .

Supramolecular Chemistry

1,2,3-triazoles have been used in supramolecular chemistry . Their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Chemical Biology

1,2,3-triazoles have found applications in chemical biology . Their stability against metabolic degradation and ability to mimic an E or a Z amide bond make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . Their unique chemical properties make them suitable for use in this application .

Materials Science

1,2,3-triazoles have been used in materials science . Their unique chemical properties make them suitable for use in this application .

作用机制

Target of Action

The primary target of the compound “1-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one” is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90, exhibiting significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by molecular modeling studies, which suggest the mode of interaction involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The compound’s interaction with HSP90 inhibits its function, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

安全和危害

未来方向

属性

IUPAC Name |

1-[4-(triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-3-7-16(10)11(19)15-5-1-9(2-6-15)17-8-4-13-14-17/h4,8-9H,1-3,5-7H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUJHYSWQEGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)

![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)

![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)

![2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide](/img/structure/B2429117.png)

![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)